5-Chloro-6-(trifluoromethyl)nicotinic acid
Overview
Description
5-Chloro-6-(trifluoromethyl)nicotinic acid (CTNA) is an organic compound with several properties that make it a promising molecule for use in scientific research. It has a CAS Number of 1110782-41-6 and a molecular weight of 225.55 . The IUPAC name is 6-chloro-5-(trifluoromethyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-(trifluoromethyl)nicotinic acid is 1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-6-(trifluoromethyl)nicotinic acid is a solid at room temperature . It has a molecular weight of 225.55 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Herbicidal Activity and Synthesis of Derivatives :A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which includes compounds structurally related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, have been developed. These compounds exhibited significant herbicidal activity against various plants like bentgrass and duckweed. This research provides insights into the structure-activity relationships crucial for developing new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Development of Anti-Infective Agents :Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of 5-Chloro-6-(trifluoromethyl)nicotinic acid, has been developed for the synthesis of novel anti-infective agents. This process emphasizes an economical and safe synthesis pathway, highlighting the potential pharmaceutical applications of compounds derived from 5-Chloro-6-(trifluoromethyl)nicotinic acid (J. Mulder et al., 2013).
Cross-Coupling Reactions in Organic Synthesis :The carboxylic acid anion moiety of compounds like 2,6-dichloronicotinic acid, related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, has been used as a directing group in cross-coupling reactions. These reactions are significant in organic synthesis, providing a method for selectively producing substituted nicotinic acids and derivatives, which are crucial in various chemical syntheses (Ioannis N Houpis et al., 2010).
Potential in Industrial Applications :Nicotinic acid, the parent compound of 5-Chloro-6-(trifluoromethyl)nicotinic acid, has significant industrial applications. It is used in food, pharmaceutical, and biochemical industries. Ecological methods for producing nicotinic acid, considering green chemistry principles, are being researched to reduce environmental burdens, indicating the importance of derivatives like 5-Chloro-6-(trifluoromethyl)nicotinic acid in industrial processes (Dawid Lisicki et al., 2022).
Synthesis of COMT Inhibitor Intermediates :Novel routes to 2-trifluoromethyl-nicotinic acid derivatives, structurally related to 5-Chloro-6-(trifluoromethyl)nicotinic acid, have been developed for the manufacture of COMT inhibitors, which are important in treating diseases like Parkinson's disease. This demonstrates the potential use of such compounds in medicinal chemistry (L. Kiss et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOLCJXZMSNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207589 | |
Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
749875-05-6 | |
Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749875-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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